[N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “[N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride” is known as 6-bromo-2,3-dihydro-1,3-benzoxazol-2-one. It is a brominated derivative of benzoxazolinone, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. This compound has a molecular formula of C7H4BrNO2 and a molecular weight of 214.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromination of 2,3-dihydro-1,3-benzoxazol-2-one. This can be achieved by reacting 2,3-dihydro-1,3-benzoxazol-2-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 6-bromo-2,3-dihydro-1,3-benzoxazol-2-one may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be more efficient than batch processing.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzoxazolinone ring.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the benzoxazolinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazolinones depending on the nucleophile used.
Oxidation Reactions: Products can include oxidized forms of the benzoxazolinone ring.
Reduction Reactions: Reduced forms of the benzoxazolinone ring or de-brominated products.
Scientific Research Applications
6-bromo-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding to proteins or other biomolecules. The benzoxazolinone ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,3-benzoxazol-2-one: The non-brominated parent compound.
6-chloro-2,3-dihydro-1,3-benzoxazol-2-one: A chlorinated analog.
6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: A fluorinated analog.
Uniqueness
6-bromo-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with biological targets and different physicochemical properties .
Properties
IUPAC Name |
[N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSLMFLGYXGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.